Dehydro Lacidipine

Descripción

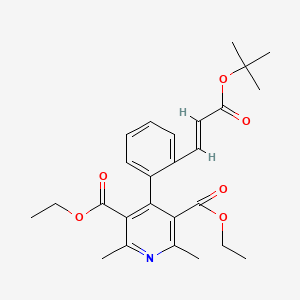

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEICLHNCXDXIW-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Dihydropyridine Chemistry and Pharmacology

Dehydro Lacidipine is chemically known as (E)-Diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. synzeal.com It is structurally related to Lacidipine, a member of the dihydropyridine (B1217469) (DHP) class of calcium channel blockers. nih.gov The defining structural difference between Lacidipine and this compound lies in the central ring structure. Lacidipine possesses a 1,4-dihydropyridine (B1200194) ring, which is essential for its pharmacological activity. google.com In contrast, this compound features an aromatized pyridine (B92270) ring.

This seemingly subtle chemical modification from a dihydropyridine to a pyridine ring results in a significant loss of pharmacological activity. The therapeutic effect of dihydropyridine calcium channel blockers like Lacidipine is attributed to their ability to bind to L-type calcium channels, thereby blocking the influx of calcium ions into vascular smooth muscle cells and causing vasodilation. nih.govmedchemexpress.com The specific three-dimensional conformation of the dihydropyridine ring is crucial for this interaction. The process of dehydrogenation, or oxidation, which converts the dihydropyridine ring of Lacidipine into the pyridine ring of this compound, alters this conformation, rendering the molecule inactive as a calcium channel blocker. google.com This transformation is a common metabolic pathway for dihydropyridine drugs within the body. google.com

Historical Perspective of Lacidipine Research and the Emergence of Dehydro Lacidipine As a Research Target

Established Synthetic Routes for this compound Production

The synthesis of this compound is intrinsically linked to the synthesis of Lacidipine itself, often being formed as an oxidation product or a related substance. tandfonline.comresearchgate.net The primary synthetic strategies for the dihydropyridine core, which upon oxidation yields the pyridine structure of this compound, are based on the Hantzsch pyridine synthesis. healthinformaticsjournal.comscispace.com

Chemical Transformations and Reaction Mechanisms

The traditional Hantzsch synthesis involves a multi-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and a source of ammonia. healthinformaticsjournal.comrsc.org In the context of Lacidipine and its dehydro counterpart, the synthesis is more complex, involving specialized starting materials.

A common route to Lacidipine, and by extension this compound, involves the condensation of (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester with ethyl-3-aminocrotonate. tandfonline.comresearchgate.net The former intermediate is typically prepared via a Wittig reaction between o-phthalaldehyde (B127526) and tert-butoxycarbonylmethyltriphenylphosphonium bromide. tandfonline.comresearchgate.net

The formation of this compound can occur through the oxidation of the 1,4-dihydropyridine ring of Lacidipine. This oxidation can happen under various conditions, including exposure to air, light, or certain chemical reagents, and is a key consideration in the stability and storage of Lacidipine.

Targeted Synthesis of this compound Analogues and Isomers

The synthesis of analogues and isomers of this compound is crucial for structure-activity relationship (SAR) studies and for the development of new chemical entities. a2bchem.comfrontiersin.org

Stereoselective Synthetic Methodologies

While this compound itself is achiral due to the aromatic pyridine ring, the synthesis of chiral analogues is an area of interest. Stereoselective synthesis often focuses on the precursors, particularly in creating chiral dihydropyridine derivatives which can then be oxidized. chemistry-chemists.com Asymmetric synthesis strategies can be employed to produce enantiopure compounds. a2bchem.com For instance, the use of chiral catalysts or auxiliaries in Hantzsch-type reactions can lead to the formation of specific stereoisomers of dihydropyridine analogues.

Strategies for Functional Group Modification

The structure of this compound offers several sites for functional group modification to create a diverse library of analogues. a2bchem.comashp.org

Ester Groups: The two ethyl ester groups on the pyridine ring can be hydrolyzed to the corresponding carboxylic acids or transesterified with different alcohols to modulate properties like solubility and metabolic stability.

tert-Butyl Ester Group: The tert-butyl ester on the propenoic acid side chain can be deprotected to the carboxylic acid, which can then be converted to various amides or other esters.

Aromatic Ring: The phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions to explore their effect on biological activity.

Methyl Groups: The methyl groups on the pyridine ring can potentially be modified, although this is generally more challenging.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pharmaceuticals, including dihydropyridine-based compounds. researchgate.netmdpi.comrsc.org

Key areas of focus in green chemistry for syntheses related to this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids. researchgate.net

Catalysis: Employing efficient and recyclable catalysts to improve reaction rates and reduce waste. mdpi.com This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. uniovi.es

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. scielo.br One-pot reactions and multi-component reactions like the Hantzsch synthesis are inherently more atom-economical. rsc.orgacs.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. mdpi.comscielo.br

While specific research on green chemistry approaches for the direct synthesis of this compound is not extensively documented, the principles are broadly applicable to the synthesis of its dihydropyridine precursor, Lacidipine, and other related 1,4-dihydropyridine structures. scispace.comrsc.org

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental in resolving this compound from Lacidipine and other related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantitative analysis of Lacidipine and the profiling of its impurities, including this compound. globalresearchonline.netnih.gov Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated to ensure the purity and stability of the drug substance and product. walshmedicalmedia.comanalis.com.my

The development of a stability-indicating HPLC method is crucial for separating this compound from the parent drug and other degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure. walshmedicalmedia.comresearchgate.net Method validation is performed according to ICH guidelines to ensure the method is reliable, suitable, and feasible for its intended purpose. walshmedicalmedia.com

Several RP-HPLC methods have been established, typically utilizing C18 or C12 columns. globalresearchonline.netanalis.com.myresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. analis.com.myresearchgate.net Detection is commonly performed using a UV detector at wavelengths where both Lacidipine and this compound exhibit significant absorbance, such as 240 nm or 284 nm. walshmedicalmedia.comresearchgate.net

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Xbridge C18 (150 x 4.6 mm, 5 µm) | Acetonitrile: 5mM Ammonium acetate (95:5 v/v) | 1.0 | 240 | analis.com.my |

| Thermo Hypersil RP C-18 (100 x 4.6 mm, 3.5 µm) | Acetonitrile: Water (65:35 v/v) | 1.0 | 239 | globalresearchonline.net |

| Inertsil C18 | Methanol: 0.5 mM Ammonium acetate (pH 4.0) (70:30 v/v) | 1.0 | 240 | researchgate.netnih.gov |

| C12 Column | Acetonitrile: 0.05 M Ammonium acetate (88:12 v/v) | Not Specified | 282 | researchgate.net |

Validation of these methods typically demonstrates good linearity over a specified concentration range, with high precision (low %RSD for intra-day and inter-day analysis) and accuracy (high percentage recovery). globalresearchonline.netanalis.com.my The limits of detection (LOD) and quantification (LOQ) are established to ensure the method's sensitivity for detecting trace amounts of this compound. globalresearchonline.netanalis.com.my

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the analysis of 1,4-dihydropyridine derivatives and their oxidized counterparts like this compound. nih.govnih.gov This technique is suitable for volatile compounds or those that can be made volatile through derivatization. sigmaaldrich.com

In GC analysis, the sample is vaporized and separated based on the compounds' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. filab.fr For 1,4-dihydropyridine derivatives, a common stationary phase is 5% phenyl-95% dimethylpolysiloxane on an inert column, with helium used as the carrier gas. nih.gov

GC-MS is used for both qualitative and quantitative purposes. nih.gov Identification is achieved by comparing the retention time and the mass spectrum of an analyte in a sample to that of a known reference standard. nih.gov The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. Quantitative analysis can also be performed using this method. nih.gov The key advantage of GC-MS is its high specificity and sensitivity, allowing for the reliable identification of compounds even in complex mixtures. nih.govnih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Column | HP-5 ms (B15284909) Ultra inert (30 m x 0.25 mm) | nih.gov |

| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | nih.gov |

| Mobile Phase (Carrier Gas) | Helium | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) for this compound and Related Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC, offering high efficiency, speed, and reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase component. mdpi.comchromatographyonline.com SFC is particularly well-suited for the analysis and purification of chiral and achiral compounds in the pharmaceutical industry. chromatographyonline.comthe-scientist.com

A novel and sensitive SFC method coupled with tandem mass spectrometry (SFC-MS/MS) has been developed for the determination of Lacidipine. capes.gov.brnih.gov This approach can be extended to the separation of related compounds like this compound. The technique uses a supercritical fluid, most commonly CO2, mixed with a small amount of an organic modifier like methanol, as the mobile phase. mdpi.comcapes.gov.brnih.gov

The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher throughput compared to HPLC. chromatographyonline.com For the analysis of Lacidipine, an Acquity UPC² HSS C18 SB column has been utilized with a mobile phase of carbon dioxide and methanol. capes.gov.brnih.gov The addition of a small amount of an acid or base to the modifier can improve the peak shape of polar compounds. jascoinc.comjasco-global.com The coupling of SFC with MS/MS provides excellent sensitivity and selectivity for quantification. capes.gov.brnih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Column | Acquity UPC² HSS C18 SB (3 x 100 mm, 1.8 µm) | capes.gov.brnih.gov |

| Mobile Phase | Carbon Dioxide (CO₂) and Methanol (92:8, v/v) | capes.gov.brnih.gov |

| Flow Rate | 2.0 mL/min | capes.gov.brnih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | capes.gov.brnih.gov |

Spectroscopic and Spectrometric Elucidation of this compound Structure

Spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. awi.de Through ¹H NMR and ¹³C NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

The key structural difference between Lacidipine and this compound is the aromatization of the 1,4-dihydropyridine ring to a pyridine ring. This transformation results in distinct changes in the NMR spectra. In Lacidipine, the proton at the C4 position of the dihydropyridine ring typically appears as a singlet in the aliphatic region of the ¹H NMR spectrum. Upon oxidation to this compound, this proton is eliminated, and the protons on the newly formed aromatic pyridine ring would exhibit chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm).

Similarly, in the ¹³C NMR spectrum, the C4 carbon of Lacidipine is an sp³-hybridized carbon appearing at a characteristic aliphatic chemical shift. In this compound, all carbons of the pyridine ring are sp²-hybridized and would resonate at lower fields (higher ppm values) in the aromatic region of the spectrum. The specific chemical shifts provide definitive evidence of the aromatization and confirm the structure of this compound.

| Feature | Lacidipine (1,4-Dihydropyridine) | This compound (Pyridine) |

|---|---|---|

| ¹H NMR | Presence of a proton at C4 (aliphatic region). Protons at C3 and C5 positions. | Absence of the C4 proton. Protons on the aromatic pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm). |

| ¹³C NMR | sp³-hybridized C4 carbon in the aliphatic region. | All pyridine ring carbons are sp²-hybridized and appear in the aromatic region. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and deduce structural information from the fragmentation pattern of a molecule. uni-saarland.de For this compound, MS analysis confirms its molecular formula, C₂₆H₃₁NO₆, and corresponding molecular weight of approximately 453.53 g/mol . pharmaffiliates.com

Electron Ionization (EI) MS studies on 1,4-dihydropyridine derivatives and their oxidized pyridine forms reveal significantly different fragmentation patterns. researchgate.netuchile.cl The mass spectrum of the parent 1,4-dihydropyridine (like Lacidipine) is often characterized by the facile loss of the C-4 substituent, resulting in a stable pyridinium (B92312) cation as a major fragment. researchgate.net

In contrast, for the oxidized pyridine derivative, this compound, this loss of the C-4 substituent is not a primary fragmentation pathway. researchgate.netuchile.cl The aromatization of the ring increases its stability, leading to a more prominent molecular ion peak and a different set of fragment ions. researchgate.netuchile.cl This distinct fragmentation behavior allows for the clear differentiation between Lacidipine and this compound by mass spectrometry. Common fragmentation processes include alpha-cleavage and McLafferty rearrangements for compounds with carbonyl groups. libretexts.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₆H₃₁NO₆ | pharmaffiliates.com |

| Molecular Weight | 453.53 g/mol | pharmaffiliates.com |

| Key Fragmentation Feature | The molecular ion is more stable compared to Lacidipine; the C-4 substituent is not readily lost due to the aromaticity of the pyridine ring. | researchgate.netuchile.cl |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown impurities and degradation products in pharmaceuticals. americanpharmaceuticalreview.com Its ability to provide accurate mass measurements is crucial for determining the elemental composition of molecules with a high degree of confidence. americanpharmaceuticalreview.com For this compound, HRMS offers unambiguous confirmation of its molecular formula (C26H31NO6), distinguishing it from Lacidipine (C26H33NO6) and other potential impurities. pharmaffiliates.com

The high resolving power of instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers allows for mass measurements with accuracies typically below 2 parts per million (ppm). americanpharmaceuticalreview.com This level of precision is instrumental in confirming the identity of this compound, especially when analyzing complex mixtures where multiple components may have similar nominal masses. americanpharmaceuticalreview.comlcms.cz Studies on the degradation of Lacidipine have utilized HRMS to establish the structures of various degradants, including this compound, which was formed under hydrolytic stress conditions. asianpubs.org The accurate mass data obtained from HRMS eliminates ambiguities that can arise from low-resolution mass spectrometry, providing definitive evidence for the elemental composition of the degradant. americanpharmaceuticalreview.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C26H31NO6 | pharmaffiliates.com |

| Calculated Monoisotopic Mass | 453.2151 | |

| Observed Mass (Typical) | Within 5 ppm of calculated mass | americanpharmaceuticalreview.com |

| Instrumentation | Orbitrap, Time-of-Flight (TOF) | americanpharmaceuticalreview.com |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies of Fragmentation

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for probing the structure of ions by inducing fragmentation and analyzing the resulting product ions. This method is crucial for the structural confirmation of compounds like this compound and for understanding the fragmentation pathways of dihydropyridine-type molecules. nih.govchimia.ch

In an MS/MS experiment, the precursor ion of interest (in this case, the protonated molecule of this compound, [M+H]+) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. chimia.ch For dihydropyridines, characteristic fragmentation patterns have been observed. For instance, studies on similar compounds like amlodipine (B1666008) and felodipine (B1672334) show common fragmentation pathways, including the loss of groups attached to the dihydropyridine ring. nih.govresearchgate.net

The fragmentation of this compound would be expected to follow pathways characteristic of its structure, which includes ester groups and the pyridine ring. Common fragmentation mechanisms in mass spectrometry include alpha-cleavage and McLafferty rearrangements, particularly for carbonyl compounds. libretexts.orgmiamioh.edu By analyzing the MS/MS spectrum, specific fragments can be assigned to different parts of the this compound molecule, confirming its structure. For example, the loss of the tert-butyl group or the ethyl ester groups would produce specific product ions that can be predicted and observed. researchgate.net A complete fragmentation pathway can be established to characterize all degradation products, which is a critical step in impurity identification. nih.gov

Table 2: Predicted Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 454.2 [M+H]+ | 398.2 | C4H8 (56) | Loss of tert-butene from the tert-butoxycarbonyl group |

| 454.2 [M+H]+ | 408.2 | C2H5OH (46) | Loss of ethanol from an ethyl ester group |

| 454.2 [M+H]+ | 382.2 | C2H5OH + CO (74) | Subsequent loss of carbon monoxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Advanced Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the characterization of pharmaceutical compounds, providing information about functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov In the case of this compound, the IR spectrum would show characteristic absorption bands corresponding to its chemical structure. Key functional groups include the C=O of the ester groups, the N-H group (if present in a tautomeric form, although the primary structure is a pyridine), and C=C bonds within the aromatic and pyridine rings. nih.govresearchgate.net

Comparative analysis of the FTIR spectra of Lacidipine and this compound would reveal distinct differences. For instance, the N-H stretching vibration present in the dihydropyridine ring of Lacidipine would be absent in the pyridine ring of this compound. nih.gov Conversely, the aromatic C=N stretching vibration of the pyridine ring in this compound would be a distinguishing feature. The carbonyl (C=O) stretching frequencies of the ester groups would also be present and could be influenced by the electronic environment of the pyridine ring compared to the dihydropyridine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. upi.edu The UV spectrum is particularly useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems. upi.eduresearchgate.net

This compound, with its pyridine ring and conjugated system, would exhibit a characteristic UV absorption spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from a UV-Vis spectrum that can be used for both qualitative and quantitative analysis. upi.eduijnrd.org The aromatization of the dihydropyridine ring in Lacidipine to the pyridine ring in this compound results in a more extended conjugated system. This would be expected to cause a bathochromic shift (a shift to a longer wavelength) in the λmax of this compound compared to Lacidipine. Spectrophotometric methods have been developed for Lacidipine, and similar principles can be applied to this compound. japsonline.com

Table 3: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Feature | Expected Observation for this compound | Reference |

| Infrared (IR) Spectroscopy | Functional Groups | Absence of N-H stretch (from dihydropyridine), presence of aromatic C=N stretch (pyridine), C=O stretch (ester) | nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Chromophore | λmax shifted to a longer wavelength compared to Lacidipine due to extended conjugation | ijnrd.orgjapsonline.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of pharmaceutical impurities. ajrconline.org

LC-MS/MS for Impurity and Degradation Product Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the identification, characterization, and quantification of impurities and degradation products in pharmaceuticals. chimia.chscribd.com This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

For this compound, LC-MS/MS methods are developed to separate it from Lacidipine and other related substances. asianpubs.org The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netnih.gov The mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective and sensitive detection. researchgate.netnih.gov This allows for the accurate quantification of this compound even at very low concentrations, which is crucial for impurity profiling according to regulatory guidelines. scribd.com

Stress studies on Lacidipine have shown that this compound is a significant degradation product under certain conditions. asianpubs.org LC-MS/MS is used to monitor the formation of this impurity and to elucidate its structure. asianpubs.orgresearchgate.net The ability to obtain both molecular weight and fragmentation data in a single analysis makes LC-MS/MS an efficient tool for identifying unknown degradation products. nih.gov Robust and validated LC-MS/MS methods are essential for pharmacokinetic studies and for ensuring the quality of the final drug product. nih.govsigmaaldrich.com

GC-MS for Volatile Degradants and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not typically considered a volatile compound, GC-MS can be employed to identify any volatile impurities or degradation products that may arise during the synthesis or storage of Lacidipine.

The analysis of volatile impurities is an important aspect of pharmaceutical quality control. nih.gov Headspace GC-MS is a particularly useful variation of this technique for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. chromatographyonline.com In the context of Lacidipine and its degradation, GC-MS could be used to detect small molecules that might be formed as byproducts of degradation pathways. For example, the breakdown of ester groups could potentially lead to the formation of volatile alcohols. While specific applications of GC-MS for this compound are not widely reported, the technique remains a valuable tool in a comprehensive impurity profiling strategy, especially for identifying unexpected volatile contaminants. researchgate.net

Based on the conducted research, there is a significant lack of specific preclinical pharmacological data for the compound "this compound." The available scientific literature and search results predominantly focus on the parent compound, Lacidipine .

This compound is recognized as the primary pyridine metabolite of Lacidipine. However, detailed and distinct investigations into its receptor binding affinity, enzyme modulation, cellular signaling effects, antioxidant properties, anti-inflammatory actions, and activity in in vivo models, as required by the specific outline, are not sufficiently available in the public domain.

The search results consistently provide extensive information on Lacidipine's mechanisms and effects, including:

Its role as a dihydropyridine calcium antagonist with high affinity for L-type calcium channels.

Its metabolism, primarily through cytochrome P450 enzymes.

Its effects on cellular signaling, including apoptosis pathways.

Its well-documented antioxidant and anti-inflammatory properties.

Its use and effects in various non-human preclinical models.

Without specific studies focusing solely on this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound is not possible. Constructing the article would require extrapolating data from Lacidipine, which would compromise scientific accuracy and violate the core instruction to focus exclusively on this compound.

Therefore, the requested article on the "Pre-clinical Pharmacological Investigations of this compound" cannot be generated at this time due to the absence of specific research data for this metabolite.

Pre Clinical Pharmacological Investigations of Dehydro Lacidipine

In Vivo Pre-clinical Models (Non-human)

Organ-Specific Responses and Molecular Markers in Pre-clinical Species

There is no available data on organ-specific responses or molecular markers associated with the administration of Dehydro Lacidipine in pre-clinical species.

Comparative Pharmacodynamic Studies with Parent Compound and Other Metabolites in Animal Models

Specific comparative pharmacodynamic studies between this compound, the parent compound Lacidipine, and other metabolites in animal models have not been published. The focus of pre-clinical research has been on the pharmacologically active parent drug, Lacidipine.

Metabolism and Pre Clinical Pharmacokinetics of Dehydro Lacidipine

In Vitro Metabolic Fate of Dehydro Lacidipine

The in vitro metabolism of Lacidipine, leading to the formation of this compound, has been a subject of scientific investigation to understand its biotransformation pathways and the enzymes responsible for its formation.

The primary enzyme responsible for the metabolism of Lacidipine to its pyridine (B92270) derivative, this compound, is Cytochrome P450 3A4 (CYP3A4) drugbank.comnih.gov. This has been established through studies investigating the metabolic pathways of various dihydropyridine (B1217469) calcium channel blockers. The dehydrogenation of the dihydropyridine ring is a common metabolic pathway for this class of drugs, and CYP3A4 is the major isoform involved in this oxidative reaction nih.gov.

In studies with human liver microsomes, the dehydrogenation of a similar dihydropyridine, cilnidipine, was shown to be primarily mediated by CYP3A nih.gov. Given the structural similarities and the established role of CYP3A4 in Lacidipine metabolism, it is the key enzyme in the formation of this compound.

The main metabolic transformation of Lacidipine is the oxidation of its dihydropyridine ring to a pyridine ring, resulting in the formation of this compound nih.govresearchgate.net. This is considered a major route of biotransformation.

Further metabolic reactions occur on the this compound molecule. These subsequent biotransformations include nih.gov:

Hydroxylation of the methyl substituents.

Hydrolysis of the ethyl and t-butyl ester groups, leading to the formation of carboxylic acids and a lactone.

Some of these further metabolized products of this compound can also undergo conjugation with glucuronic acid nih.gov. Studies involving the electrochemical oxidation of Lacidipine have also demonstrated the formation of the pyridine derivative as a primary product researchgate.net.

While direct comparative metabolism studies focusing solely on this compound versus Lacidipine in microsomal and hepatocyte systems are not extensively detailed in the available literature, the metabolic fate of Lacidipine in these systems provides insights into the formation of this compound.

In studies using rat and dog liver microsomes, it is understood that Lacidipine undergoes extensive metabolism, with the formation of the pyridine metabolite (this compound) being a key step. The profiles of circulating metabolites in rats and dogs have been found to be qualitatively similar nih.gov.

Research on other dihydropyridines in human liver microsomes has shown rapid metabolism, with the dehydrogenation of the dihydropyridine ring being a crucial step for elimination nih.gov. This indicates that in microsomal systems, the conversion of Lacidipine to this compound is an efficient process.

Pre-clinical Pharmacokinetics in Animal Models (Excluding Human Data)

The preclinical pharmacokinetic properties of Lacidipine have been studied in animal models, which provides some context for the behavior of its metabolites, including this compound. However, specific pharmacokinetic parameters for this compound are not extensively reported.

Following oral administration, Lacidipine is rapidly and extensively absorbed in both rats and dogs nih.gov. However, it undergoes significant first-pass metabolism, which contributes to its low bioavailability nih.gov. This extensive first-pass metabolism implies a rapid formation of metabolites, including this compound, in the liver before the parent drug reaches systemic circulation.

In studies with radiolabelled Lacidipine, radioactivity was rapidly distributed in rat tissues, with the highest concentrations found in the liver, fat, and gastrointestinal tract nih.gov. The elimination of Lacidipine and its metabolites occurs primarily through biliary excretion, with the majority of the administered radioactivity being excreted in the feces in both rats and dogs nih.gov. Unchanged Lacidipine is not significantly excreted in bile or urine, indicating that the clearance of the drug is almost entirely metabolic nih.govtandfonline.com.

The terminal half-life of unchanged Lacidipine after intravenous dosing was 2.9 hours in rats and 8.2 hours in dogs nih.gov. The half-life of total radioactivity in plasma was longer in both species, suggesting that the metabolites, which would include this compound and its derivatives, have a longer residence time in the body compared to the parent drug nih.gov.

In dog bile, five distinct metabolites were identified, all of which had the pyridine ring structure of this compound, indicating that this is a stable and significant metabolite that undergoes further biotransformation before elimination nih.gov.

The oral bioavailability of Lacidipine is low in preclinical species, reported to be up to 26% in rats and up to 32% in dogs, which is attributed to extensive first-pass metabolism nih.gov. This highlights the significant conversion of Lacidipine to its metabolites, including this compound, upon oral administration.

Lacidipine is highly bound to plasma proteins (over 95%), primarily to albumin drugbank.comwikipedia.org. While specific plasma protein binding data for this compound is not available, the high protein binding of the parent compound suggests that its lipophilic nature is a key characteristic, which may also influence the distribution and binding of its primary metabolites.

The profiles of circulating metabolites were found to be qualitatively similar in rats and dogs nih.gov. In rat plasma, a des-ethyl analogue of Lacidipine that retained the dihydropyridine ring was a major circulating component, whereas in dog bile, all identified major metabolites were pyridine derivatives nih.gov. This suggests potential species differences in the detailed metabolic pathways and the relative abundance of specific metabolites in circulation.

Interspecies Differences in Pre-clinical Pharmacokinetic Profiles

The biotransformation of lacidipine, leading to the formation of this compound and other metabolites, exhibits notable differences across preclinical species, particularly between rats and dogs. These variations primarily concern the metabolic pathways and the resulting profiles of circulating and excreted metabolites. Understanding these differences is crucial for the appropriate selection of animal models in nonclinical safety studies and for extrapolating pharmacokinetic data to humans.

In dogs, extensive biotransformation of lacidipine results in several metabolites where the heterocyclic ring has been oxidized to its pyridine form. nih.gov Five distinct metabolites, all featuring the this compound pyridine core, were isolated and identified in dog bile. nih.gov Further metabolic reactions on these this compound structures include hydroxylation of methyl groups and hydrolysis of the ester moieties, leading to the formation of carboxylic acids and a lactone. nih.gov Some of these metabolites are also found as glucuronide conjugates. nih.gov

In contrast, the metabolic profile in rats shows a different emphasis. A major circulating metabolite identified in rat plasma retains the intact dihydropyridine ring of the parent compound. nih.gov This metabolite, a des-ethyl analogue of lacidipine, accounted for a substantial 60% of the total circulating radioactivity for up to 24 hours after administration. nih.gov While this dihydropyridine metabolite was also detected in dog plasma, it was not found in dog bile samples, highlighting a key difference in the metabolic and excretory pathways between the two species. nih.gov

These findings suggest that the dehydrogenation of the dihydropyridine ring is a more predominant metabolic pathway in dogs compared to rats. While lacidipine is extensively metabolized in both species, the nature of the major metabolites differs, which has direct implications for the pharmacokinetic profile of this compound. nih.govnih.gov The higher prevalence of this compound metabolites in the dog suggests that this species may provide a more relevant model for studying the further biotransformation and disposition of this specific pyridine metabolite.

The table below summarizes the key observed differences in the metabolic profiles between rats and dogs, which directly influences the pharmacokinetics of this compound.

Table 1: Interspecies Comparison of Lacidipine Metabolic Profiles

| Feature | Rat | Dog |

|---|---|---|

| Primary Metabolic Transformation | Oxidation to pyridine metabolites and other pathways | Predominant oxidation of the dihydropyridine ring to the pyridine form (this compound derivatives) nih.gov |

| Major Circulating Metabolite | Des-ethyl analogue (retains intact dihydropyridine ring), accounting for 60% of plasma radioactivity nih.gov | Metabolites with an oxidized pyridine ring nih.gov |

| Biliary Metabolites | Not specified to be predominantly pyridine derivatives | Five distinct metabolites identified, all possessing the oxidized pyridine ring nih.gov |

| Detection of Des-ethyl Lacidipine | Major metabolite in plasma nih.gov | Detected in plasma, but not in bile nih.gov |

Stability and Degradation Pathways of Dehydro Lacidipine

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are performed according to guidelines from the International Council for Harmonisation (ICH), such as Q1A (R2). amazonaws.comasianpubs.org These studies expose the drug substance to various stress conditions to accelerate its degradation. amazonaws.comijpsr.com The goal is to generate degradation products that might form under normal storage conditions over a longer period. amazonaws.com

While specific forced degradation data for Dehydro Lacidipine itself is not extensively detailed in the provided search results, the principles of such studies can be applied from what is known about its parent compound, Lacidipine, and other similar 1,4-dihydropyridine (B1200194) (DHP) compounds. innovareacademics.inasianpubs.org The primary degradation pathway for most DHPs involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog. innovareacademics.inresearchgate.net this compound is, in fact, the pyridine derivative of Lacidipine. veeprho.com Therefore, its own stability profile would be different from Lacidipine, and it would be expected to be more stable against oxidation but susceptible to other degradation mechanisms.

Hydrolysis studies involve subjecting the compound to acidic and basic conditions to determine its susceptibility to degradation in aqueous environments. waters.com This is typically done using acids like hydrochloric acid (HCl) and bases like sodium hydroxide (B78521) (NaOH). ijpsr.comwaters.com

For Lacidipine, studies have shown that it degrades under both acidic and basic hydrolytic conditions. asianpubs.orgasianpubs.orgresearchgate.net In acidic conditions, three primary degradation products were formed. asianpubs.orgresearchgate.net Under basic conditions (e.g., 0.1 N NaOH refluxed at 60°C), one major degradation product was identified. asianpubs.orgasianpubs.org The degradation of Lacidipine under these conditions suggests that the ester linkages in the molecule are susceptible to hydrolysis. Given that this compound retains these ester groups, it would likely also undergo hydrolysis under similar acidic and basic conditions, leading to the cleavage of one or both of the ethyl and tert-butyl ester groups to form the corresponding carboxylic acids.

Table 1: Hypothetical Hydrolytic Degradation of this compound

| Stress Condition | Potential Degradation Mechanism | Expected Products |

|---|---|---|

| Acidic Hydrolysis | Cleavage of the tert-butyl ester group | This compound monoacid |

Oxidative degradation is typically studied using an oxidizing agent like hydrogen peroxide (H₂O₂). ijpsr.com For 1,4-dihydropyridine compounds, the main oxidative degradation pathway is the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. innovareacademics.inresearchgate.netgoogle.com

Since this compound is already the oxidized pyridine form of Lacidipine, it is inherently stable against this specific oxidative pathway. veeprho.com Studies on Lacidipine have shown that it is stable under oxidative stress conditions where other DHPs might degrade. asianpubs.orgasianpubs.orgresearchgate.net This stability is attributed to its chemical structure. However, other parts of the this compound molecule could potentially be susceptible to oxidation under harsh conditions, although this is less commonly reported for this class of compounds.

Photodegradation studies assess the stability of a compound when exposed to light, typically UV or a combination of UV and visible light, as per ICH Q1B guidelines. amazonaws.comresearchgate.net Many 1,4-dihydropyridine drugs are known to be highly sensitive to light. innovareacademics.inscispace.com

The photodegradation of Lacidipine is complex and differs from the simple oxidation seen in many other DHPs. scispace.com When exposed to UV-A radiation in solution, Lacidipine undergoes a cis-trans isomerization followed by a cyclization reaction, resulting in a photocyclic isomer as a major product. researchgate.netresearchgate.netnih.gov The formation of the pyridine derivative (this compound) is also a possible, though sometimes minor, photodegradation pathway for other DHPs. innovareacademics.in

As this compound already possesses the stable aromatic pyridine ring, it would not undergo the same photo-oxidation or photocyclization as Lacidipine. Its photostability would depend on the chromophores present in the rest of the molecule. It is generally expected to be more photostable than its dihydropyridine precursor.

Table 2: Photodegradation Products of Lacidipine

| Product | Formation Mechanism |

|---|---|

| Cis-isomer | Reversible photoequilibrium under UV-A radiation. researchgate.netnih.gov |

Thermal degradation studies are performed by exposing the drug to elevated temperatures to evaluate its stability. amazonaws.com The kinetics of this degradation, including parameters like the rate constant, half-life, and activation energy, can be determined to predict the compound's shelf life. researchgate.netmdpi.com

Studies on similar compounds have used methods like the Kissinger and Flynn-Wall-Ozawa methods to calculate kinetic parameters from thermogravimetric analysis (TGA) data. mater-rep.com For Lacidipine, it has been noted as being sensitive to temperature. nih.gov Kinetic studies on the degradation of Lacidipine under various pH conditions have calculated apparent first-order rate constants and activation energies. researchgate.net While specific kinetic data for this compound is not available in the search results, it would be expected to have its own unique thermal degradation profile, which could be analyzed using similar kinetic models. nih.gov

Identification and Structural Elucidation of Degradation Products

Once degradation is induced, the next critical step is to identify and characterize the structure of the resulting products. asianpubs.orgasianpubs.org This is vital for understanding the degradation pathways and assessing the potential toxicity of any impurities. innovareacademics.in

A combination of liquid chromatography (LC) and mass spectrometry (MS) is a powerful and widely used approach for the separation, identification, and structural elucidation of degradation products. scribd.commdpi.com

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the parent drug from its degradation products. asianpubs.orgresearchgate.netnih.gov Various column types (e.g., C18) and mobile phases are employed to achieve efficient separation. researchgate.netnih.gov

Mass spectrometry, often coupled with electrospray ionization (ESI), is then used for detection and structural analysis. nih.govnih.govcapes.gov.br Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide detailed information on the molecular weight and fragmentation patterns of the degradants, which is crucial for confirming their structures. asianpubs.orgresearchgate.net For instance, in the study of Lacidipine degradation, LC-MS was used to identify four major degradation products, which were then isolated and further characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and HRMS. asianpubs.orgasianpubs.org These hyphenated techniques are the "gold standard" for impurity profiling in the pharmaceutical industry. scribd.commdpi.com

Table 3: Analytical Techniques for Degradation Product Analysis

| Technique | Purpose |

|---|---|

| HPLC/UPLC | Separation of the parent compound from its degradation products. nih.govtsijournals.com |

| LC-MS | Identification of degradation products based on mass-to-charge ratio. scribd.compsu.edu |

| LC-MS/MS (B15284909) | Structural elucidation through fragmentation analysis. nih.govnih.gov |

| HRMS | Accurate mass measurement to determine elemental composition. asianpubs.orgresearchgate.net |

NMR and Other Spectroscopic Techniques for Structure Confirmation

The structural elucidation of degradation products like this compound is crucial for understanding the degradation pathway and for the development of specific analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other spectroscopic techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for this purpose. researchgate.netrssl.com

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. rssl.commeasurlabs.com Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the connectivity of atoms within a molecule. asianpubs.org For the confirmation of the this compound structure, the key change observed is the aromatization of the dihydropyridine ring. This is evidenced by characteristic shifts in the NMR spectrum compared to the parent Lacidipine molecule.

Mass spectrometry is used to determine the molecular weight and elemental composition of the degradation product. asianpubs.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the identity of this compound. asianpubs.org FTIR spectroscopy provides information about the functional groups present in the molecule. researchgate.net The changes in the FTIR spectrum, such as the appearance or disappearance of specific vibrational bands, can corroborate the structural changes identified by NMR and MS.

The following table presents hypothetical spectroscopic data that would be consistent with the structure of this compound.

| Technique | Observed Data for this compound |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of the pyridine ring. |

| ¹³C NMR | Shifts indicating the presence of sp² hybridized carbons in the pyridine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₂₆H₃₁NO₆), which is 453.53 g/mol. pharmaffiliates.com |

| FTIR Spectroscopy | Vibrational bands characteristic of a pyridine ring system. |

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time. chromatographyonline.com Such methods must be able to separate the active pharmaceutical ingredient from its degradation products, process impurities, and other potential components in the sample matrix. chromatographyonline.comnih.gov

For this compound, the development of stability-indicating methods is crucial for monitoring the stability of Lacidipine in pharmaceutical formulations. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. researchgate.netwjpr.net These methods are designed to be specific, linear, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov

The development of an RP-HPLC method typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve adequate separation between Lacidipine and its impurities, including this compound. nih.govresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). wjpr.netnih.gov The detection is often carried out using a UV detector at a wavelength where both Lacidipine and this compound have significant absorbance, such as 240 nm. researchgate.netnih.gov

The validation of the method involves forced degradation studies to demonstrate that the method can effectively separate the degradation products from the parent drug. walshmedicalmedia.comnih.gov The method's performance is then assessed for linearity, precision, accuracy, and robustness. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for this compound are also determined to ensure that even small amounts of the impurity can be reliably detected and quantified. nih.gov

The following table provides an example of parameters for a stability-indicating RP-HPLC method.

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 |

| Mobile Phase | pH 4.5 ammonium (B1175870) acetate-acetic acid buffer-methanol (70 + 30, v/v) |

| Flow Rate | 0.25 mL/min |

| Detection Wavelength | 240 nm |

Computational and Theoretical Studies on Dehydro Lacidipine

Molecular Docking and Dynamics Simulations for Protein/Enzyme Interactions (Pre-clinical Targets)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Dehydro Lacidipine, and a protein or enzyme at the atomic level. These methods are crucial in preclinical research for understanding potential biological targets and mechanisms of action.

While specific ligand-receptor binding simulations for this compound are not extensively documented in publicly available literature, studies on the parent compound, Lacidipine, provide a foundation for understanding its potential interactions. For instance, molecular dynamics simulations have been used to study the interaction of Lacidipine with phospholipid bilayers, which are crucial components of cell membranes where calcium channels are located. These simulations revealed that Lacidipine molecules position themselves approximately 7 Å from the center of the membrane. nih.gov This placement within the membrane's hydrocarbon core is thought to contribute to its long clinical half-life. nih.gov

This compound, being the pyridine (B92270) analogue, would have a more planar and aromatic central ring compared to the puckered dihydropyridine (B1217469) ring of Lacidipine. This altered geometry would likely change its binding mode within the L-type calcium channel, the primary target of Lacidipine. The aromatization leads to a loss of the specific stereochemical features considered essential for the calcium channel blocking activity of dihydropyridines. nih.gov Molecular docking studies on other dihydropyridine derivatives have identified key amino acid residues in the receptor's active site that govern binding interactions. researchgate.net It is hypothesized that the flattened pyridine ring of this compound would result in a different set of interactions, likely leading to a significant reduction or loss of affinity for the calcium channel, which is consistent with its pharmacological inactivity.

In a broader context, docking studies have explored the potential of Lacidipine to interact with other targets. For example, in silico analysis suggested Lacidipine as a potential inhibitor for a nucleoprotein of the Lassa virus. researchgate.net Such computational screening could also be applied to this compound to explore any novel, off-target interactions.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their associated energies. niscpr.res.in Molecular dynamics simulations provide insights into the flexibility of a molecule over time.

For Lacidipine, molecular dynamics simulations have been performed to understand its behavior within a phospholipid bilayer. One study using 600 ps molecular dynamic simulations showed that Lacidipine did not cause significant local perturbations in the membrane, as judged by the gauche-trans isomerization rate of the lipid tails. nih.gov This suggests a certain level of compatibility and stability within the membrane environment. Another comprehensive study combined solid-state NMR, neutron scattering, and periodic Density Functional Theory (DFT) to explore the molecular and vibrational dynamics of Lacidipine, providing a quantitative description of its intramolecular motions. rsc.org

Table 1: Comparison of Key Structural Features for Computational Analysis

| Feature | Lacidipine | This compound (Inferred) |

| Central Ring | 1,4-Dihydropyridine (B1200194) | Pyridine |

| Ring Conformation | Puckered (Boat-like) | Planar, Aromatic |

| Flexibility | More flexible | More rigid |

| Key for Activity | Specific puckered conformation | Planarity leads to loss of activity |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its structure, energy levels, and reactivity. niscpr.res.inresearchgate.netyukiozaki.comfrontiersin.org

Studies on Lacidipine have utilized periodic DFT calculations to interpret its vibrational spectra, providing a detailed understanding of its solid-state dynamics. rsc.org Such calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in

For this compound, the aromatization of the central ring would significantly alter its electronic structure. The key changes would include:

Electron Delocalization: The pyridine ring has a delocalized π-electron system, which is absent in the dihydropyridine ring. This would lead to increased electronic stability.

HOMO-LUMO Gap: The change in the electronic system would alter the HOMO and LUMO energy levels. Typically, the introduction of an aromatic system can affect the energy gap, influencing the molecule's reactivity.

Dipole Moment and Charge Distribution: The distribution of electron density across this compound would differ from Lacidipine, affecting its dipole moment and how it interacts with polar environments and receptor sites.

These quantum chemical parameters are fundamental for building accurate models for QSAR and for understanding the molecule's behavior in biological systems.

In Silico Prediction of Metabolic Hotspots and Degradation Pathways

In silico tools can predict the metabolic fate of a compound by identifying which parts of the molecule are most likely to be modified by metabolic enzymes. nih.govnih.gov These predictions are often based on expert knowledge systems, machine learning models, or quantum chemical calculations that determine the reactivity of different atoms. nih.govmdpi.com

For dihydropyridine drugs like Lacidipine, the primary metabolic pathway is often oxidation mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov This enzymatic process mirrors the photodegradation pathway, leading to the formation of the corresponding pyridine derivative, which is this compound. nih.gov Therefore, this compound itself can be considered a major metabolite of Lacidipine.

Further degradation of this compound would likely involve metabolism of its side chains. In silico tools could predict potential sites for subsequent metabolic reactions, such as:

Ester Hydrolysis: The ethyl and tert-butyl ester groups are potential sites for hydrolysis by esterase enzymes.

Oxidation: The methyl groups on the pyridine ring or other parts of the side chains could be susceptible to oxidation.

Predictive software like Zeneth™ or various QSAR-based models can be used to propose a full metabolic map for this compound, which can then be verified experimentally. nih.gov

Table 2: Predicted Metabolic Reactions for this compound

| Reaction Type | Potential Site on this compound | Enzyme Family |

| Ester Hydrolysis | Diethyl ester groups | Esterases |

| Ester Hydrolysis | Tert-butyl ester group | Esterases |

| Oxidation | Methyl groups on pyridine ring | Cytochrome P450 |

| Oxidation | Aliphatic parts of side chains | Cytochrome P450 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational QSAR models use molecular descriptors (physicochemical properties, topological indices, etc.) to build mathematical models that can predict the activity of new compounds. nih.gov

For the 1,4-dihydropyridine class of calcium channel blockers, SAR is well-established. Key structural requirements for activity include:

The 1,4-dihydropyridine ring is essential.

An aryl group at the C4 position.

Ester groups at the C3 and C5 positions. nih.gov

The formation of this compound involves the aromatization of the essential 1,4-dihydropyridine ring. This single structural change leads to a complete loss of calcium channel blocking activity. nih.gov A computational SAR model for this class would quantitatively capture this "activity cliff." The descriptors for this compound (e.g., those related to shape, planarity, and electronic properties) would be significantly different from those of Lacidipine, placing it far from the active compounds in the model's chemical space.

While this compound is inactive as a calcium channel blocker, computational SAR could be employed to investigate if it possesses any other biological activities. By screening its structure against various QSAR models for different biological endpoints, one could theoretically identify potential new activities or toxicities.

Future Research Directions and Unanswered Questions

Development of Novel and Efficient Synthetic Routes for Dehydro Lacidipine and its Analogues

The current synthesis of Lacidipine, and by extension its related substances like this compound, involves a multi-step process. tandfonline.com A known method includes the condensation of (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester with ethyl-3-aminocrotonate. tandfonline.com However, the pursuit of more efficient and novel synthetic routes for this compound and its analogues is a critical area for future research.

The development of new synthetic strategies could lead to higher yields, reduced production costs, and the creation of a diverse library of this compound analogues. These analogues, with varied functional groups and structural modifications, could be instrumental in structure-activity relationship (SAR) studies. Such studies are vital for understanding how chemical structure influences biological activity and for the rational design of new chemical entities.

Future research in this area should focus on:

Exploring alternative starting materials and reagents: Investigating new building blocks and catalysts could streamline the synthesis process.

Developing one-pot synthesis methods: Combining multiple reaction steps into a single procedure can significantly improve efficiency.

Utilizing green chemistry principles: Employing environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis.

Synthesizing a range of analogues: Systematically modifying the this compound structure to probe the effects of different substituents on its properties.

Comprehensive Elucidation of Molecular Mechanisms in Pre-clinical Pharmacological Models

While Lacidipine's primary mechanism of action as an L-type calcium channel blocker is well-established, the specific molecular interactions and downstream effects of this compound remain largely unexplored. veeprho.comdrugbank.compatsnap.com Pre-clinical pharmacological models offer a valuable platform to dissect these mechanisms.

Future investigations should aim to:

Characterize binding affinity and selectivity: Determine the binding profile of this compound to various calcium channel subtypes and other potential molecular targets.

Investigate downstream signaling pathways: Elucidate the intracellular signaling cascades modulated by this compound in relevant cell types, such as vascular smooth muscle cells.

Utilize animal models of cardiovascular disease: Assess the in vivo effects of this compound in established pre-clinical models of hypertension and other cardiovascular conditions. For instance, spontaneously hypertensive rats (SHRs) are a common model for studying antihypertensive agents. nih.gov

Table 1: Pre-clinical Models for Pharmacological Evaluation

| Model System | Research Question | Potential Outcomes |

| Isolated Vascular Smooth Muscle Cells | Does this compound inhibit calcium influx? | Quantification of inhibitory potency (IC50) |

| Endothelial Cell Cultures | Does this compound affect endothelial function? | Assessment of nitric oxide production and vasodilation |

| Spontaneously Hypertensive Rats (SHRs) | What is the in vivo effect on blood pressure? | Determination of antihypertensive efficacy and duration of action |

| Atherosclerosis-prone mouse models | Does this compound possess anti-atherosclerotic properties? | Evaluation of plaque formation and inflammatory markers |

Advanced Analytical Methodologies for Trace-Level Analysis in Complex Pre-clinical Matrices

The ability to accurately detect and quantify this compound at trace levels within complex biological samples is paramount for pharmacokinetic and metabolic studies. The development of advanced analytical methods is therefore a crucial research direction.

Several analytical techniques have been reported for the estimation of Lacidipine, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). japsonline.comanalis.com.my These methods can be adapted and optimized for the specific analysis of this compound.

Key areas for future development include:

Developing highly sensitive and specific LC-MS/MS (B15284909) methods: This "gold standard" technique offers the necessary sensitivity and specificity for detecting low concentrations of this compound in plasma, tissue, and urine samples. A sensitive liquid chromatography-tandem mass spectrometric method has been developed for the quantification of several 1,4-dihydropyridine (B1200194) calcium channel antagonists in human plasma. capes.gov.br

Exploring novel sample preparation techniques: Improving extraction and clean-up procedures to minimize matrix effects and enhance analytical accuracy.

Validating methods according to regulatory guidelines: Ensuring the reliability and reproducibility of the analytical methods for use in pre-clinical studies.

Table 2: Analytical Techniques for this compound Analysis

| Analytical Technique | Key Advantages | Application in Pre-clinical Studies |

| HPLC with UV Detection | Robustness, cost-effectiveness | Quantification in bulk drug and simple formulations |

| HPTLC | High throughput, low solvent consumption | Rapid screening and impurity profiling |

| LC-MS/MS | High sensitivity, high specificity, structural elucidation | Pharmacokinetic studies, metabolite identification in plasma and tissues |

Role of this compound as a Reference Standard or Research Probe for Dihydropyridine (B1217469) Studies

This compound, as a stable and well-characterized derivative of Lacidipine, holds significant potential as a reference standard and a research probe in the broader field of dihydropyridine chemistry and pharmacology. axios-research.comtlcstandards.comsimsonpharma.com

Future applications in this domain include:

Use as a certified reference material: Establishing this compound as a primary standard for the identification and quantification of this impurity in Lacidipine drug products, ensuring quality control and regulatory compliance.

A tool for studying dihydropyridine metabolism: Investigating the metabolic pathways of Lacidipine and other dihydropyridines, with this compound serving as a key metabolite or degradation product for analytical method development. The photodegradation of many 1,4-dihydropyridine drugs often leads to the formation of the corresponding pyridine (B92270) derivative. innovareacademics.ininnovareacademics.in

A probe for exploring calcium channel structure and function: Utilizing labeled or modified versions of this compound to investigate the binding sites and conformational changes of L-type calcium channels.

The systematic exploration of these future research directions will undoubtedly provide a more complete understanding of this compound, from its fundamental chemical properties to its potential applications as a valuable tool in pharmaceutical science.

Q & A

Q. What are the key considerations in designing a synthetic route for Lacidipine in laboratory settings?

- Methodological Answer: Lacidipine synthesis involves a four-step sequence: (1) quaternary ammonium salt formation, (2) phosphorus chemical neutralization, (3) condensation, and (4) cyclization. Critical factors include reagent purity (e.g., tert-butyl butyrate), reaction temperature control, and solvent selection to optimize yield. Workshop design must prioritize safety (e.g., handling phenylphosphine chloride) and scalability, with equipment calibrated for precise stoichiometric ratios .

Q. How can researchers determine Lacidipine's mechanism of action in vascular smooth muscle cells?

- Methodological Answer: Functional experiments on isolated rat aorta under pseudo-first-order conditions are used to assess Lacidipine's inhibition of K⁺-evoked contractions. Measure time-dependent inhibition kinetics and calculate association/dissociation constants using nonlinear regression (e.g., software like Multifit 2.0). Validate results with radioligand binding assays on light microsomes to confirm selective calcium channel blockade .

Q. What methodologies are recommended for evaluating Lacidipine's efficacy in preclinical hypertension models?

- Methodological Answer: Use randomized controlled trials (RCTs) in rodent models with induced hypertension. Measure peripheral vascular resistance and blood pressure changes via telemetry. Ensure dose-response curves are constructed to identify the effective dose range (e.g., 1–5 mg/kg). Compare results with positive controls (e.g., nifedipine) to contextualize potency .

Advanced Research Questions

Q. How can contradictions in clinical trial data on Lacidipine's antihypertensive efficacy be resolved?

- Methodological Answer: Conduct a systematic meta-analysis of RCTs using PRISMA guidelines. Pool data from studies with standardized endpoints (e.g., systolic/diastolic blood pressure reduction). Apply heterogeneity tests (I² statistic) and subgroup analyses to identify confounding variables (e.g., patient age, comorbidities). Use fixed- or random-effects models to derive weighted mean differences and 95% confidence intervals .

Q. What computational approaches are effective for modeling Lacidipine's pharmacological effects in drug repurposing studies?

- Methodological Answer: Implement AI-integrated biosimulation platforms to optimize pharmacokinetic parameters (e.g., absorption rate, volume of distribution). Validate models using in vivo datasets replicated for simulation outputs (e.g., VeriSIM platform). Analyze convergence plots to ensure parameter accuracy and compare with experimental results for drugs like verapamil or captopril .

Q. How should researchers analyze Lacidipine's binding kinetics to calcium channels in structurally distinct tissues?

- Methodological Answer: Use kinetic association/dissociation experiments under voltage-clamp conditions in transfected HEK293 cells expressing L-type calcium channels. Apply the Weiland & Molinoff method to derive rate constants. Cross-validate with functional assays (e.g., aortic ring contractions) to reconcile discrepancies between binding affinity and in vivo efficacy .

Q. What strategies improve the reproducibility of Lacidipine's synthesis in scaled-up production?

- Methodological Answer: Optimize process parameters (e.g., reaction time, pH) via Design of Experiments (DoE). Implement real-time monitoring (e.g., in-line FTIR spectroscopy) during cyclization to detect intermediates. Validate batch consistency using HPLC purity assays (>99.5%) and stability testing under ICH guidelines .

Methodological Resources

- Meta-Analysis: Follow Cochrane Collaboration protocols for risk-of-bias assessment (e.g., RoB 2.0 tool) .

- Computational Modeling: Use open-source tools like COPASI for kinetic modeling or commercial platforms (e.g., VeriSIM) for drug repurposing .

- Synthesis Optimization: Reference ASTM standards for chemical reactor design and safety compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.